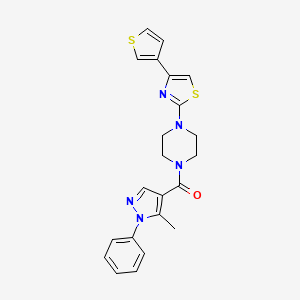

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound. The pyrazole ring, a prominent structural motif in this compound, is found in numerous pharmaceutically active compounds . Due to the easy preparation and rich biological activity, the pyrazole framework plays an essential role in many biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole-substituted heterocycles has been reported in the literature . For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives, respectively .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectra of the products were free of a carbonyl function . In addition, compound 3a exhibited an absorption band at 3425 cm−1 due to an NH function .Chemical Reactions Analysis

The reaction product is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group . This affords a tricyclic side product, a minor amount of which persists even after recrystallization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of the same compound revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton, in addition to an aromatic multiplet at δ 7.42–7.55 .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Research has shown that pyrazole and isoxazole derivatives, including compounds similar to the one , exhibit significant antibacterial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, demonstrating good activity profiles, which suggest their potential utility in developing new antimicrobial agents (Sanjeeva, Reddy, & Venkata, 2022).

Anticancer and Antiangiogenic Effects

Several studies have focused on the anticancer properties of pyrazole derivatives. For instance, thioxothiazolidin-4-one derivatives have shown promising in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced tumor volume and cell number while inhibiting tumor-induced endothelial proliferation, indicating their potential as anticancer therapies with dual mechanisms of action (Chandrappa et al., 2010).

Corrosion Inhibition

Beyond biomedical applications, pyrazole derivatives have been investigated for their corrosion inhibition properties. Compounds structurally related to the one have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies reveal that such compounds can effectively protect metal surfaces from corrosion, suggesting applications in industrial maintenance and preservation (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Enzyme Inhibition

Research into the enzyme inhibitory activity of pyrazole derivatives has also been conducted, with some compounds evaluated against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies are crucial for understanding how these compounds interact with biological systems and their potential therapeutic applications in treating diseases associated with enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as the primary targets for this compound.

Mode of Action

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

For example, indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS2/c1-16-19(13-23-27(16)18-5-3-2-4-6-18)21(28)25-8-10-26(11-9-25)22-24-20(15-30-22)17-7-12-29-14-17/h2-7,12-15H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMYCKYVHDLOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=CS4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2914046.png)

![Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2914056.png)

![9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2914057.png)

![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)

![N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2914059.png)

![Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2914060.png)

![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate](/img/structure/B2914062.png)

![(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2914063.png)

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)